
AZ-Dyrk1B-33
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AZ Dyrk1B 33 是一种强效且选择性的双特异性酪氨酸磷酸化调节激酶 1B (DYRK1B) 抑制剂。 该化合物以其高度特异性和抑制 DYRK1B 的有效性而闻名,使其成为科学研究中的一种有价值的工具,特别是在细胞过程和疾病机制的研究中 .
准备方法
合成路线和反应条件
AZ Dyrk1B 33 的合成涉及多个步骤,从核心结构的制备开始,核心结构是吡咯并[2,3-c]吡啶衍生物。主要步骤包括:
吡咯并[2,3-c]吡啶核的形成: 通过一系列环化反应实现。
取代反应: 在核心结构中引入各种取代基以增强特异性和效力。
工业生产方法
AZ Dyrk1B 33 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 在受控条件下进行大规模化学反应。
纯化和质量控制: 通过严格的测试和验证确保化合物符合所需的纯度和质量标准.
化学反应分析
反应类型
AZ Dyrk1B 33 主要由于其吡咯并[2,3-c]吡啶核上存在反应位点而发生取代反应。这些反应包括:
亲核取代: 引入亲核试剂以取代现有取代基。
亲电取代: 亲电试剂添加到核心结构中。
常用试剂和条件
这些反应中常用的试剂包括:
亲核试剂: 如胺类和硫醇类。
主要产物
这些反应形成的主要产物是具有修饰取代基的 AZ Dyrk1B 33 衍生物,可用于研究结构-活性关系并增强化合物的有效性 .
科学研究应用
Diabetes Treatment
AZ-Dyrk1B-33 has been shown to enhance incretin-expressing cells and improve glucose control in diabetic models. A study using diabetic mice demonstrated that treatment with this compound led to:
- Increased Incretin Cell Numbers : The compound significantly increased the number of K-cells and L-cells, which are critical for incretin hormone production.
- Improved Glucose Tolerance : Oral glucose tolerance tests indicated that treated mice had lower glucose levels and improved clearance rates after glucose administration .
Parameter | Control Group | This compound Group |
---|---|---|
Random Glucose Levels | Higher | Significantly Lower |
OGTT Area Under Curve | Higher | Significantly Lower |
Incretin-expressing Cells | Fewer | Increased |
Immunological Applications
Recent findings suggest that this compound can modulate immune responses:
- Regulation of T Cell Differentiation : Inhibition of DYRK1B led to reduced differentiation of Th1 and Th17 cells while promoting regulatory T cell (Treg) differentiation. This was evidenced by increased FOXP3 expression in CD4+ T cells treated with the inhibitor .
Immune Response Parameter | Control Group | This compound Group |
---|---|---|
Th1 Cell Differentiation | Higher | Reduced |
Th17 Cell Differentiation | Higher | Reduced |
Treg Differentiation | Lower | Enhanced |
Cancer Research
This compound's role in cancer biology is under investigation, particularly regarding its effects on tumor cell survival and differentiation:
- Impact on Tumor Microenvironment : Studies indicate that DYRK1B inhibition may affect the tumor stroma's control over cancer cell behavior, potentially leading to reduced tumor growth and metastasis .
Case Study 1: Diabetes Model in Mice
In a controlled study involving diabetic BKS db/db mice, this compound was administered at a dosage of 10 mg/kg for three weeks. The results highlighted:
- No adverse effects on body weight or general health.
- Significant reductions in random glucose levels post-treatment.
- Enhanced incretin hormone responses during glucose challenges.
This study emphasizes this compound's potential as a therapeutic agent for managing diabetes through its effects on incretin-producing cells .
Case Study 2: Allergic Contact Dermatitis
In models of allergic contact dermatitis, this compound demonstrated an ability to suppress inflammation and promote Treg differentiation. Mice treated with the inhibitor exhibited:
- Reduced ear swelling compared to controls.
- Decreased populations of inflammatory Th cells in regional lymph nodes.
These findings suggest that this compound may offer new avenues for treating inflammatory conditions by modulating T cell responses .
作用机制
AZ Dyrk1B 33 通过选择性抑制 DYRK1B 的激酶活性发挥作用。该化合物结合到 DYRK1B 的 ATP 结合位点,阻止目标蛋白的磷酸化。 这种抑制破坏了由 DYRK1B 调节的信号通路,导致细胞过程发生改变,如细胞增殖减少和细胞凋亡增加 .
相似化合物的比较
类似化合物
AZ 191: 另一种选择性 DYRK1B 抑制剂,具有类似的效力,但选择性特征不同。
VER-239353: 对 DYRK1A 和 DYRK1B 均表现出低纳摩尔效力,具有高度选择性.
独特性
AZ Dyrk1B 33 的独特之处在于其对 DYRK1B 而不是其他激酶的高度选择性,使其成为研究 DYRK1B 特异性途径而不会产生脱靶效应的有价值工具。 与通过 siRNA 敲除 DYRK1B 相比,它具有独特的细胞效应,进一步突出了其特异性和有效性 .
生物活性
AZ-Dyrk1B-33 is a potent, selective ATP-competitive inhibitor of the DYRK1B kinase, exhibiting significant biological activity with implications for various therapeutic applications, particularly in immunology and oncology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Overview of DYRK1B
DYRK1B (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1B) is a member of the DYRK family within the CMGC superfamily of protein kinases. It plays critical roles in cellular processes such as differentiation, proliferation, and survival in various tissues, including skeletal muscle and the testes. Elevated expression levels of DYRK1B have been implicated in several cancers, including colon carcinoma and pancreatic ductal adenocarcinoma .
This compound inhibits DYRK1B with an IC50 of 7 nM, making it a highly effective inhibitor with low cytotoxicity . The compound primarily functions by preventing the phosphorylation of target substrates involved in cellular signaling pathways. Specifically, it enhances FOXO1 signaling by inhibiting its phosphorylation at Ser329, which is critical for regulating CD4 T cell differentiation .
Inhibition of T Cell Differentiation
Research indicates that this compound suppresses the differentiation of Th1 and Th17 cells while promoting regulatory T cell (Treg) differentiation. This was demonstrated in a study utilizing a contact hypersensitivity (CHS) murine model where topical application of the inhibitor significantly reduced ear swelling in sensitized mice .
Table 1: Effects of this compound on T Cell Differentiation
Cell Type | Effect | Mechanism |
---|---|---|
Th1 | Suppressed | Downregulation of TBX21, IFNG |
Th17 | Suppressed | Downregulation of IL17A |
Treg | Promoted | Upregulation of FOXP3 |
Case Studies
In vivo studies involving BKS db/db mice showed that oral administration of this compound (10 mg/kg) was well-tolerated over three weeks without significant adverse effects . Furthermore, RNA sequencing analysis revealed that treatment with this compound led to the upregulation of Treg signature genes such as CTLA4 and ICOS while downregulating Th1 and Th17 signature genes .
Implications for Cancer Therapy
Given its role in modulating immune responses and its potential to influence tumor microenvironments, this compound may serve as a novel therapeutic agent for treating conditions characterized by dysregulated immune responses or cancer. The inhibition of DYRK1B has shown promise in reducing tumor viability in various cancer models by affecting pathways related to cell survival and proliferation .
属性
IUPAC Name |
1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUSHJQJWKYTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。